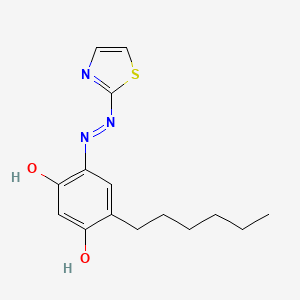

6-Hexyl-4-(2-thiazolylazo)resorcinol

描述

Contextualizing Heterocyclic Azo Dyes as Analytical Reagents

Heterocyclic azo dyes represent a substantial and versatile class of organic compounds widely employed in spectrophotometric analysis. researchgate.net These molecules are characterized by a core structure of R-N=N-R', where the -N=N- is the azo group, and at least one of the 'R' groups is a heterocyclic ring system. researchgate.net Their prominence in analytical chemistry stems from their ability to act as sensitive chromogenic reagents, meaning they form intensely colored complexes with metal ions. researchgate.netresearchgate.net This property makes them exceptionally useful for the spectrophotometric and extractive photometric determination of a multitude of metal ions. researchgate.net

The complexing nature of these dyes is central to their function. researchgate.net Thiazolylazo dyes, a subgroup to which HTAR belongs, are noted for their high sensitivity, which is often comparable to that of pyridylazo analogues. rsc.orgosti.gov They are synthesized by coupling a diazotized aminothiazole with a suitable phenol (B47542) or naphthol. rsc.org A key characteristic of thiazole (B1198619) azo compounds is that they tend to be more selective than their pyridine (B92270) counterparts. rsc.orgosti.gov This increased selectivity arises from the fact that they generally form complexes of lower stability and have lower pKa values. rsc.org Furthermore, many heterocyclic azo dyes, including those derived from resorcinol (B1680541), function as indicators in complexometric titrations. researchgate.netnih.gov The utility of these compounds is also expanding through immobilization on solid supports, which can overcome issues like low water solubility and enhance their application in concentrating and testing for various elements. osti.gov

Significance and Research Trajectory of 6-Hexyl-4-(2-thiazolylazo)resorcinol

This compound (HTAR) is a derivative of the well-known metallochromic indicator 4-(2-thiazolylazo)resorcinol (B1208428) (TAR). nih.govscbt.com The primary structural distinction of HTAR is the presence of a six-carbon alkyl (hexyl) chain on the resorcinol ring. This modification is significant as it enhances the lipophilicity of the molecule, which can influence its solubility in organic solvents and its interaction with metal ions in various media. The parent compound, TAR, is a dye used for the spectrophotometric determination of trace metals and is known to form stable complexes with numerous metal ions. nih.govscbt.com

Research into TAR and its metal complexes has provided a foundational understanding of its behavior. nih.govcapes.gov.br Studies have shown that TAR acts as a tridentate ligand, coordinating with metal ions through the nitrogen atom of the thiazole ring, the azo group nitrogen farther from the thiazole, and the ortho-hydroxyl group of the resorcinol moiety. nih.gov The synthesis and characterization of transition metal complexes with TAR have demonstrated the formation of stable, often octahedral, structures. nih.gov

The research trajectory for HTAR logically follows from the extensive work on TAR. The introduction of the hexyl group is a targeted modification aimed at altering the reagent's analytical properties. While specific research literature detailing the analytical applications of HTAR is less common than for TAR, its significance lies in its potential for improved performance in solvent extraction systems or analyses requiring a more nonpolar reagent. The physicochemical properties of HTAR are well-defined, providing the necessary data for its application in research.

Physicochemical Properties of this compound (HTAR)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-hexyl-6-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol | PubChem nih.gov |

| Molecular Formula | C₁₅H₁₉N₃O₂S | PubChem nih.gov |

| Molecular Weight | 305.4 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 305.1198 Da | PubChemLite uni.lu |

| CAS Number | 14383-66-5 | PubChem nih.gov |

| XLogP3 | 5.3 | PubChem nih.gov |

Detailed Research Findings

Investigations into thiazolylazo dyes, particularly the parent compound 4-(2-thiazolylazo)resorcinol (TAR), have established their role as effective multidentate ligands for various metal ions. Research demonstrates that TAR coordinates in a tridentate fashion, utilizing the nitrogen atoms from the thiazole and azo groups, along with an oxygen atom from the resorcinol hydroxyl group, to form stable complexes with metals like Fe(II), Cu(II), Zn(II), and Cd(II). nih.gov An octahedral structure is typically proposed for these complexes. nih.gov

The analytical utility of these dyes is heavily dependent on factors such as pH and the solvent used, as these conditions significantly affect the absorption behavior of both the ligand and its metal complexes. nih.gov For instance, the metallochromic indicator 4-(2-pyridylazo)resorcinol (B72590) (PAR), a related compound, has been used effectively to monitor the release and binding of zinc ions from proteins at a neutral pH of 7.0. nih.gov The formation of the PAR-Zn2+ complex results in a distinct color change from yellow to orange, which can be quantified spectrophotometrically. nih.gov Similarly, the Ti(IV)-PAR complex serves as a reagent for determining hydrogen peroxide. rsc.org

The introduction of an alkyl group, such as the hexyl group in HTAR, is a known strategy to modify the properties of these reagents. While direct studies on HTAR are not as prevalent, the principles derived from TAR research are applicable. The hexyl group increases the molecule's hydrophobicity, which is expected to enhance its solubility in organic solvents and influence the extractive properties of its metal complexes. This modification is crucial for applications involving liquid-liquid extraction for the separation and preconcentration of metal ions before their determination. The stability constants of metal complexes with TAR have been compared to those of PAR, providing insights into their relative stabilities and selectivity. capes.gov.br Such comparative studies are essential for selecting the appropriate reagent for a specific analytical task.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

14383-66-5 |

|---|---|

分子式 |

C15H19N3O2S |

分子量 |

305.4 g/mol |

IUPAC 名称 |

4-hexyl-6-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol |

InChI |

InChI=1S/C15H19N3O2S/c1-2-3-4-5-6-11-9-12(14(20)10-13(11)19)17-18-15-16-7-8-21-15/h7-10,19-20H,2-6H2,1H3 |

InChI 键 |

JXWXHRNDQDRGGP-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC1=CC(=C(C=C1O)O)N=NC2=NC=CS2 |

产品来源 |

United States |

Coordination Chemistry and Ligand Properties of 6 Hexyl 4 2 Thiazolylazo Resorcinol

Electronic Structure and Tautomeric Forms of 6-Hexyl-4-(2-thiazolylazo)resorcinol

The electronic properties and structural versatility of this compound are central to its function as a ligand. The presence of the electron-donating hexyl group is anticipated to influence its electronic distribution and, consequently, its chemical reactivity and complex-forming capabilities.

Acid-Base Equilibria and Protonation States (e.g., H₂L, HL⁻, L²⁻)

The this compound molecule, hereafter referred to as H₂L, possesses two acidic protons originating from the hydroxyl groups of the resorcinol (B1680541) moiety. The deprotonation of these groups occurs in a stepwise manner, leading to the formation of the monoanionic (HL⁻) and dianionic (L²⁻) species. The acid dissociation constants (pKa) for the parent compound, TAR, have been a subject of study, and these values provide a basis for understanding the protonation states of its hexyl-substituted derivative.

The acid-base equilibria can be represented as follows:

H₂L ⇌ HL⁻ + H⁺ (pKa₁) HL⁻ ⇌ L²⁻ + H⁺ (pKa₂)

The specific pKa values for this compound are not extensively documented in the literature. However, studies on the related compound 4-(2-pyridylazo)resorcinol (B72590) (PAR) and its metal complexes have shown that the equilibrium between different protonated species is pH-dependent. nih.gov For TAR, it has been noted that the ligand exists in different ionic forms depending on the pH of the solution. The hexyl group, being electron-releasing, is expected to slightly increase the pKa values compared to the unsubstituted TAR, making the hydroxyl groups slightly less acidic.

Ligand Coordination Modes and Denticity

The arrangement of donor atoms within the this compound molecule dictates its coordination behavior with metal ions.

Tridentate Chelation Characteristics of this compound

Research on the parent compound, TAR, and its metal complexes has consistently demonstrated its capacity to act as a tridentate ligand. researchgate.netnih.gov This mode of chelation involves the simultaneous binding of three donor atoms from the ligand to a single metal center, forming a stable bicyclic complex. This tridentate nature is a key feature of its coordination chemistry, contributing to the high stability of its metal complexes.

Donor Atoms Involved in Metal Ion Complexation (e.g., oxygen, nitrogen atoms)

The specific donor atoms responsible for the tridentate coordination in this compound are the oxygen atom of one of the resorcinol hydroxyl groups, one of the nitrogen atoms of the azo group, and the nitrogen atom of the thiazole (B1198619) ring. researchgate.netnih.gov Spectroscopic studies, particularly infrared (IR) spectroscopy, on metal complexes of TAR confirm the involvement of these three sites in coordination. The formation of chelate rings through these donor atoms significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.

Complex Formation with Transition and Heavy Metal Ions

The ability of this compound to form stable complexes with a range of transition and heavy metal ions is a direct consequence of its electronic and structural features.

Formation of Mononuclear Complexes with this compound

Studies on TAR have shown that it readily forms mononuclear complexes with various metal ions, typically with a metal-to-ligand stoichiometry of 1:1 or 1:2. In these complexes, a single metal ion is coordinated to one or two molecules of the ligand. For instance, research has reported the synthesis and characterization of [ML₂] type complexes, where M represents a divalent metal ion such as Fe(II), Cu(II), and Zn(II). nih.gov In these octahedral complexes, two tridentate ligands occupy the six coordination sites of the metal ion. The formation of such stable mononuclear complexes is a hallmark of the coordination chemistry of this class of ligands. The presence of the hexyl group in this compound is expected to enhance the lipophilicity of the metal complexes, potentially influencing their solubility in organic solvents and their extraction behavior.

Investigation of Binuclear Complex Formation with this compound (e.g., oxygen-bridging atoms)

Research has confirmed the formation of binuclear complexes involving this compound (HTAR). nih.gov In studies of complexation with zinc(II), both mononuclear and binuclear species were identified. nih.gov Theoretical modeling of the binuclear complex at the B3LYP/6-31G level of theory pointed to a dimeric structure with a 2:2 metal-to-ligand ratio (Zn:HTAR). nih.gov In this proposed structure, the two zinc atoms are tetra-coordinated. nih.gov Rather than being linked by oxygen bridges, the binuclear arrangement is stabilized by the formation of a six-membered ring that includes the two zinc atoms and nitrogen atoms from the azo groups of the two HTAR ligands. nih.gov The planarity of the two ligand molecules within this dimeric structure is noted to be significantly disrupted. nih.gov While oxygen-bridged binuclear complexes are a known structural motif in coordination chemistry with other ligands, the studies on the HTAR-Zn(II) system highlight an alternative bridging mechanism through the azo nitrogen atoms. nih.govmdpi.com

Characterization of Ternary Complexes involving this compound and Ancillary Ligands (e.g., tetrazolium cations)

The formation of ternary, or mixed-ligand, complexes involving the 4-(2-thiazolylazo)resorcinol (B1208428) (TAR) framework has been demonstrated through spectrophotometric studies. nih.gov Specifically, an ion-associated ternary complex has been characterized in a liquid-liquid extraction system containing Cobalt(II), TAR, and an ancillary ligand, the monotetrazolium cation 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT). nih.gov In this system, TAR forms an anionic chelate with the cobalt ion, which then associates with the large organic tetrazolium cation to form the neutral ternary species that can be extracted into an organic solvent like chloroform. nih.gov The molar ratio of the components within this extracted ternary complex was determined to be Co(II):TAR:INT. nih.gov This work underscores the ability of the metal-TAR chelate to interact with other cationic species to form more complex supramolecular assemblies. nih.gov

Stoichiometric Ratios in Metal-6-Hexyl-4-(2-thiazolylazo)resorcinol Systems (e.g., 1:1, 1:2, 2:2)

The ligand this compound (HTAR) and its parent compound TAR exhibit flexibility in their coordination, leading to the formation of metal complexes with several different stoichiometric ratios. nih.govnih.govuodiyala.edu.iqcapes.gov.brmolaid.com The specific ratio is influenced by factors such as the metal ion involved and the experimental conditions. nih.gov

Commonly observed stoichiometric ratios (Metal:Ligand) include:

1:1 Stoichiometry : This ratio has been observed in complexes of TAR with several divalent transition metals, including Mn(II), Ni(II), Cu(II), and Zn(II). capes.gov.br Additionally, 1:1 complexes between Zn(II) and HTAR have been identified. nih.gov

1:2 Stoichiometry : This is a frequently reported ratio. HTAR forms a 1:2 complex with Cobalt. molaid.com The parent ligand, TAR, forms complexes with a 1:2 metal-to-ligand ratio with a range of metal ions, including Fe(II), Cu(II), Zn(II), Cd(II), and the lanthanide ion Dy(III). nih.govuodiyala.edu.iq

2:2 Stoichiometry : A binuclear or dimeric complex with a 2:2 (Zn:HTAR) stoichiometry has been investigated through theoretical modeling. nih.gov

The table below summarizes the observed stoichiometric ratios for complexes formed with HTAR and its parent compound, TAR.

| Compound | Metal Ion | Stoichiometric Ratio (Metal:Ligand) |

| This compound (HTAR) | Zn(II) | 1:1 and 2:2 nih.gov |

| This compound (HTAR) | Co(III) | 1:2 molaid.com |

| 4-(2-thiazolylazo)resorcinol (TAR) | Fe(II), Cu(II), Zn(II) | 1:2 nih.gov |

| 4-(2-thiazolylazo)resorcinol (TAR) | Cd(II) | 1:2 nih.gov |

| 4-(2-thiazolylazo)resorcinol (TAR) | Dy(III) | 1:2 uodiyala.edu.iq |

| 4-(2-thiazolylazo)resorcinol (TAR) | Mn(II), Ni(II), Cu(II), Zn(II) | 1:1 capes.gov.brnih.gov |

Oxidation State Changes During Metal-6-Hexyl-4-(2-thiazolylazo)resorcinol Complexation (e.g., Co(II) to Co(III))

A significant feature of the coordination chemistry of this compound (HTAR) is its ability to facilitate a change in the oxidation state of the metal center during complexation. molaid.com This has been specifically documented in the reaction of HTAR with Cobalt(II). molaid.com

In a system developed for the extraction and determination of cobalt, the hydrophobic azo dye HTAR was found to react with Co(II) to form a stable complex. molaid.com Analysis of the extracted species revealed that the cobalt center had been oxidized from its initial +2 state to a +3 oxidation state. molaid.com The resulting neutral complex was identified as [CoIII(HL−)(L2−)]0. molaid.com This formula indicates that one HTAR molecule acts as a singly deprotonated ligand (HL−) and the second acts as a doubly deprotonated ligand (L2−), coordinating to a central Co(III) ion. molaid.com The stabilization of the Co(III) oxidation state is a known phenomenon in coordination chemistry, often driven by the formation of a highly stable complex with strong-field ligands. nih.gov The complexation with HTAR provides the necessary thermodynamic driving force to favor the oxidation of Co(II) to Co(III). molaid.com

Advanced Analytical Methodologies and Applications of 6 Hexyl 4 2 Thiazolylazo Resorcinol Based Systems

Spectrophotometric Determination Principles and Optimization

Spectrophotometry using HTAR relies on the formation of a metal-ligand complex that absorbs light at a specific wavelength. The intensity of the absorbance is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert law. Optimization of the analytical procedure is crucial for achieving high sensitivity, selectivity, and accuracy.

Selection of Optimal Wavelengths for Absorbance Maxima

The selection of the optimal wavelength (λmax) is a critical first step in developing a spectrophotometric method. It is the wavelength at which the metal-HTAR complex exhibits maximum absorbance, thereby providing the highest sensitivity for the determination. The λmax is specific to the metal complex being formed. For instance, in the determination of copper(II) using a cloud point extraction method, the Cu(II)-HTAR complex shows an absorption maximum at 535 nm. nih.gov Similarly, for the determination of chromium(III), the Cr(III)-TAR (4-(2-thiazolylazo)resorcinol, a related compound) complex, in the presence of a surfactant, has a maximum absorbance at 545 nm. researchgate.netscielo.br The selection of λmax is performed by scanning the absorbance of the metal-ligand complex solution over a range of wavelengths and identifying the peak absorbance.

| Metal Ion | Reagent | Wavelength (λmax) |

| Copper(II) | 6-Hexyl-4-(2-thiazolylazo)resorcinol (HTAR) | 535 nm |

| Chromium(III) | 4-(2-Thiazolylazo)resorcinol (B1208428) (TAR) | 545 nm |

Influence of pH on Complex Formation and Spectrophotometric Response

The pH of the solution plays a pivotal role in the formation of the metal-HTAR complex and, consequently, the spectrophotometric response. The complexation reaction involves the deprotonation of the resorcinol (B1680541) hydroxyl groups, a process that is highly dependent on the pH. For each metal ion, there is an optimal pH range where the complex formation is maximized, leading to the highest and most stable absorbance signal.

For the determination of copper(II) with HTAR, the optimal pH was found to be 5.9, using an ammonium (B1175870) acetate (B1210297) buffer. nih.gov In the case of chromium(III) determination with the related ligand TAR, the optimal pH is 5.7. researchgate.netscielo.br Operating outside the optimal pH range can lead to incomplete complex formation or the formation of different complex species, resulting in lower sensitivity and inaccurate results. Therefore, careful control of pH is essential for reproducible and reliable spectrophotometric analysis.

| Metal Ion | Reagent | Optimal pH |

| Copper(II) | This compound (HTAR) | 5.9 |

| Chromium(III) | 4-(2-Thiazolylazo)resorcinol (TAR) | 5.7 |

Optimization of this compound Concentration in Analytical Procedures

The concentration of HTAR is another critical parameter that must be optimized to ensure that all the metal ions in the sample are complexed, leading to a maximum and stable absorbance reading. An insufficient amount of the reagent will result in incomplete complexation, while an excessive concentration can lead to high background absorbance, reducing the sensitivity of the method.

In a study for the determination of copper(II), the optimal concentration of HTAR was found to be 8 x 10⁻⁶ mol/mL. nih.gov For the determination of chromium(III) with TAR, a concentration of 4.51 x 10⁻⁴ mol/L of the reagent was required for a chromium concentration of 3.77 x 10⁻⁵ mol/L to achieve maximum absorbance. ufba.br The optimization is typically carried out by varying the concentration of HTAR while keeping the metal ion concentration and other parameters constant and observing the effect on the absorbance.

| Analyte | Reagent | Optimal Reagent Concentration |

| Copper(II) | This compound (HTAR) | 8 x 10⁻⁶ mol/mL |

| Chromium(III) | 4-(2-Thiazolylazo)resorcinol (TAR) | 4.51 x 10⁻⁴ mol/L |

Kinetic Aspects of Metal-6-Hexyl-4-(2-thiazolylazo)resorcinol Complexation

The kinetics of the complexation reaction between a metal ion and HTAR can vary. Some complexation reactions are instantaneous, while others may be slow and require time or heating to reach completion. For instance, the reaction between Cr(III) and TAR is slow at room temperature. researchgate.netscielo.br To accelerate the complex formation, microwave irradiation has been utilized, with the absorbance reaching its maximum after 5 minutes of irradiation. researchgate.netscielo.br In contrast, the complexation for copper(II) determination using HTAR in a cloud point extraction method requires an incubation time of 10 minutes at 60 °C to ensure complete reaction. nih.gov Understanding the kinetics is crucial for determining the necessary reaction time to ensure the complexation is complete before measurement, which is fundamental for accurate and precise results.

Extraction Techniques Coupled with this compound

The hydrophobic nature of HTAR, enhanced by the hexyl group, makes it an excellent reagent for extraction-based analytical methods. These techniques are employed to separate and preconcentrate metal ions from complex matrices, thereby improving the selectivity and sensitivity of the determination.

Liquid-Liquid Extraction (LLE) Systems

Liquid-liquid extraction (LLE) is a widely used technique where the metal-HTAR complex is extracted from an aqueous phase into an immiscible organic solvent. This process not only separates the analyte from interfering species but also concentrates it in a smaller volume of the organic phase, leading to a significant enhancement in the detection signal.

For example, a liquid-liquid extraction system has been developed for the spectrophotometric determination of cobalt(II) using the related compound 4-(2-thiazolylazo)resorcinol (TAR) in combination with a tetrazolium salt. nih.govjcdronline.org In this system, the anionic chelate of Co(II)-TAR forms an ion-associated complex with a monotetrazolium cation, which is then extracted into chloroform. nih.gov The choice of the organic solvent is critical and depends on the solubility of the metal complex and its immiscibility with the aqueous phase. The efficiency of the extraction is influenced by factors such as pH, the concentration of the chelating agent and other reagents, and the shaking time.

Cloud Point Extraction (CPE) Methodologies

Cloud Point Extraction (CPE) is a liquid-liquid extraction technique that utilizes the phase separation behavior of surfactant solutions to extract and preconcentrate analytes. phmethods.net This method is founded on the principle that when surfactant solutions are heated to or above their cloud point temperature (CPT), they separate into two distinct phases: a surfactant-rich phase of a small volume and a surfactant-poor aqueous phase. phmethods.netnih.gov The hydrophobic core of the micelles formed in the surfactant-rich phase is capable of entrapping hydrophobic compounds, effectively extracting them from the bulk aqueous solution. nih.gov

This technique offers numerous advantages over traditional extraction methods, including simplicity, reduced cost, and a more environmentally friendly profile due to the minimal use of toxic organic solvents. phmethods.netmdpi.com The efficiency and selectivity of CPE can be precisely controlled by optimizing various parameters such as the type and concentration of the surfactant, pH, temperature, and incubation time. phmethods.net Systems based on this compound (HTAR) leverage this methodology for the selective extraction of metal ions from complex matrices, demonstrating high efficiency in trace analysis. phmethods.netresearchgate.net

Centrifuge-Less Cloud Point Extraction (CL-CPE) Systems

A significant advancement in CPE is the development of centrifuge-less cloud point extraction (CL-CPE). This modification eliminates the need for a centrifugation step, which is often time-consuming and requires specific equipment. CL-CPE procedures are designed to be simpler, more convenient, and more environmentally friendly. yeniyuzyil.edu.tr

Role and Optimization of Surfactants (e.g., Triton X-114) in CPE

Surfactants are the cornerstone of Cloud Point Extraction, with non-ionic surfactants like Triton X-114 being commonly employed. yeniyuzyil.edu.trnih.gov The primary role of the surfactant is to form micelles that encapsulate the hydrophobic metal-HTAR complex, transferring it from the aqueous phase to the surfactant-rich phase during phase separation. phmethods.netnih.gov

The concentration of the surfactant is a critical parameter that must be carefully optimized to ensure maximum extraction efficiency. mdpi.com An insufficient concentration of surfactant results in incomplete capture of the analyte, leading to poor accuracy and reproducibility. mdpi.com Conversely, an excessively high concentration can dilute the analyte within the surfactant-rich phase, which weakens the analytical signal. mdpi.com

In studies involving HTAR, Triton X-114 has been a popular choice. The optimal concentration is determined based on the specific metal ion being analyzed. For example:

In the CL-CPE determination of Cobalt(II) , the optimal mass fraction of Triton X-114 was found to be 1.64% . yeniyuzyil.edu.tr

For the determination of Copper(II) , an optimal Triton X-114 mass fraction of 2.2% was established. nih.gov

The optimization process involves systematically varying the surfactant concentration and measuring the analytical response (e.g., absorbance) to identify the level that provides the highest and most stable signal.

Impact of Incubation Time and Temperature on Extraction Efficiency

Incubation temperature and time are pivotal parameters in the CPE process, directly influencing the efficiency of phase separation and extraction equilibrium. phmethods.net

Temperature: The incubation temperature must be above the surfactant's cloud point temperature (CPT) to induce the phase separation necessary for extraction. phmethods.netnih.gov The temperature affects the degree of dehydration of the surfactant molecules, which in turn influences the volume of the surfactant-rich phase. nih.gov For HTAR-based systems using Triton X-114, incubation temperatures are typically set between 50°C and 60°C. yeniyuzyil.edu.trnih.gov

Incubation Time: The system requires a specific amount of time to reach thermal equilibrium and for the analyte to effectively transfer from the aqueous phase to the micellar phase. This duration, known as the incubation time, must be optimized. A time that is too short may lead to incomplete extraction, while an overly long time offers no analytical advantage and reduces sample throughput. Research on HTAR-based CPE has identified optimal incubation times for specific analytes:

For Copper(II) determination, an incubation time of 10 minutes at 60°C was found to be optimal. nih.gov

For Cobalt(II) determination, a longer incubation time of 20 minutes at approximately 50°C was required for maximum absorbance. yeniyuzyil.edu.tr

These parameters are often interdependent and are optimized concurrently to achieve the best possible analytical performance.

Trace Metal Ion Determination Utilizing this compound

This compound (HTAR) has proven to be a highly effective and hydrophobic chelating agent for the determination of trace metal ions. researchgate.netyeniyuzyil.edu.trmdpi.com Its ability to form stable, colored complexes with various metal ions makes it particularly suitable for spectrophotometric analysis, often coupled with preconcentration techniques like CPE or liquid-liquid extraction. yeniyuzyil.edu.trnih.gov The hexyl group on the resorcinol ring enhances the hydrophobicity of the reagent and its metal complexes, facilitating their extraction from aqueous solutions. mdpi.comnih.gov

Spectrophotometric Determination of Vanadium(V)

A sensitive and reliable extraction-spectrophotometric method for the determination of Vanadium(V) has been developed using this compound. In this method, V(V) forms an anionic chelate, [VO₂(HTAR)]⁻, in a slightly acidic medium. mdpi.comnih.gov This anionic complex can then form an ion-association complex with a suitable large cation, such as 2,3,5-triphenyltetrazolium (TT⁺), which facilitates its extraction into an organic solvent like chloroform. nih.gov

The resulting ternary complex, [(TT⁺)[VO₂(HTAR)]]₂, exhibits strong absorbance in the visible spectrum, allowing for accurate quantification. nih.gov The optimal pH range for the extraction of this complex is between 3.9 and 5.0. nih.gov Key analytical parameters for this method have been established, demonstrating its high sensitivity and applicability for trace vanadium analysis. nih.gov

Table 1: Analytical Characteristics for Spectrophotometric Determination of Vanadium(V) with HTAR

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | 549 nm | nih.gov |

| Molar Absorptivity | 5.2 × 10⁴ L mol⁻¹ cm⁻¹ | nih.gov |

| Limit of Detection (LOD) | 4.6 ng mL⁻¹ | nih.gov |

| Linear Working Range | 0.015–2.0 µg mL⁻¹ | nih.gov |

| Optimal pH Range | 3.9–5.0 | nih.gov |

Spectrophotometric Determination of Cobalt(II)

A simple, inexpensive, and environmentally friendly centrifuge-less cloud point extraction (CL-CPE) procedure has been developed for the preconcentration and subsequent spectrophotometric determination of trace amounts of Cobalt(II) using HTAR. yeniyuzyil.edu.tr In this system, cobalt forms a 1:2 complex with HTAR, identified as [CoIII(HL⁻)(L²⁻)]⁰, which is extracted into the surfactant-rich phase of Triton X-114. yeniyuzyil.edu.tr

The method is characterized by its high sensitivity and a wide linear range. Optimal conditions for the formation and extraction of the cobalt complex have been meticulously determined, including pH, reagent concentration, and incubation parameters. yeniyuzyil.edu.tr The absorbance of the extracted complex is measured at its maximum wavelength, providing a robust method for quantifying cobalt in various samples, including rainwater, dental alloys, and pharmaceutical solutions. yeniyuzyil.edu.tr

Table 2: Optimal Conditions and Figures of Merit for CL-CPE Determination of Cobalt(II) with HTAR

| Parameter | Optimal Value / Result | Reference |

| Optimal Conditions | ||

| pH | 7.8 (in ammonium acetate buffer) | yeniyuzyil.edu.tr |

| HTAR Concentration | 1.0 × 10⁻⁵ mol L⁻¹ | yeniyuzyil.edu.tr |

| Triton X-114 Concentration | 1.64% (w/w) | yeniyuzyil.edu.tr |

| Incubation | 20 minutes at ~50°C | yeniyuzyil.edu.tr |

| Analytical Performance | ||

| Absorption Maximum (λmax) | 553 nm | yeniyuzyil.edu.tr |

| Molar Absorptivity | 2.63 × 10⁵ L mol⁻¹ cm⁻¹ | yeniyuzyil.edu.tr |

| Limit of Detection (LOD) | 1.64 ng mL⁻¹ | yeniyuzyil.edu.tr |

| Linear Range | 5.4–189 ng mL⁻¹ | yeniyuzyil.edu.tr |

Spectrophotometric Determination of Copper(II)

A simple, cost-effective, and environmentally friendly centrifuge-less cloud point extraction (CPE) method has been developed for the preconcentration and subsequent spectrophotometric determination of trace amounts of Copper(II) (Cu(II)). This method is based on the complexation of Cu(II) with the hydrophobic azo reagent this compound (HTAR). The reaction forms a complex with a stoichiometric ratio of 1:1 and exhibits an absorption maximum at 535 nm. researchgate.netnih.gov

The optimal conditions for the determination of Cu(II) were established as follows: an HTAR concentration of 8 × 10⁻⁶ mol/mL, a mass fraction of the surfactant Triton X-114 of 2.2%, a pH of 5.9 maintained with an ammonium acetate buffer, and an incubation time of 10 minutes at 60°C. nih.gov Under these conditions, the method demonstrates a linear range of 4.5–254 ng/mL, a limit of detection of 1.34 ng/mL, and a molar absorption coefficient of 2.54 × 10⁵ L mol⁻¹ cm⁻¹. nih.gov The preconcentration factor for this method was determined to be 10. nih.gov

The effectiveness of this methodology has been demonstrated in the analysis of water samples and a saline solution for intravenous infusion, highlighting its applicability to real-world samples. nih.govyeniyuzyil.edu.tr The use of HTAR in CPE has also been extended to the determination of other metal ions, including vanadium, cobalt, cadmium, and mercury. researchgate.net

Table 1: Optimal Conditions for Spectrophotometric Determination of Copper(II) using HTAR

| Parameter | Optimal Value |

| HTAR Concentration | 8 × 10⁻⁶ mol/mL |

| Triton X-114 Mass Fraction | 2.2% |

| pH (Ammonium Acetate Buffer) | 5.9 |

| Incubation Time | 10 minutes |

| Incubation Temperature | 60°C |

| Absorption Maximum (λmax) | 535 nm |

Table 2: Analytical Performance for Spectrophotometric Determination of Copper(II) using HTAR

| Parameter | Value |

| Linear Range | 4.5–254 ng/mL |

| Limit of Detection (LOD) | 1.34 ng/mL |

| Molar Absorption Coefficient (ε) | 2.54 × 10⁵ L mol⁻¹ cm⁻¹ |

| Preconcentration Factor | 10 |

Spectrophotometric Determination of Zinc(II)

The reagent this compound (HTAR) serves as a chromogenic agent for the spectrophotometric determination of Zinc(II) (Zn(II)). While specific studies detailing the direct complexation of Zn(II) with HTAR are not as prevalent as those for copper, the broader class of thiazolylazo resorcinols, such as 4-(2-pyridylazo)resorcinol (B72590) (PAR), has been extensively used for this purpose. These reagents react with Zn(II) to form colored complexes that can be quantified spectrophotometrically. nih.govosti.gov

For instance, methods using PAR have demonstrated the ability to determine zinc concentrations in various samples, including pharmaceutical formulations. The complex formed between Zn(II) and PAR is typically water-soluble and exhibits a distinct color, with a maximum absorbance that allows for sensitive and selective measurement. osti.gov The formation of a stable 1:2 (metal:ligand) complex is often observed. osti.gov

The analytical utility of these systems is enhanced by the ability to mask interfering ions, thereby improving the selectivity of the determination. For example, in the analysis of zinc with PAR, cadmium interference can be masked using diethyldithiocarbamate. nih.gov The principles of complex formation and spectrophotometric measurement established for PAR can be extrapolated to its hexyl-substituted derivative, HTAR, suggesting its potential for similar applications in zinc analysis.

Table 3: General Characteristics of Thiazolylazo Dyes in Zinc(II) Determination

| Reagent Family | Complex Stoichiometry (Metal:Ligand) | Key Features |

| Thiazolylazo Resorcinols | Typically 1:2 | Formation of water-soluble, colored complexes; high sensitivity. |

Spectrophotometric Determination of Gallium(III)

The complex formation between Gallium(III) (Ga(III)) and this compound (HTAR) has been investigated in a water-chloroform medium, both in the presence and absence of xylometazoline (B1196259) hydrochloride (XMH). semanticscholar.org In the presence of XMH, an ion-associate with the formula (XMH⁺)[Ga(III)L₂]⁻ is formed, where L²⁻ represents the deprotonated form of HTAR. semanticscholar.orgresearchgate.net This complex exhibits an absorption maximum at 521 nm and has an apparent molar absorptivity of 5.8 × 10⁴ dm³ mol⁻¹ cm⁻¹. semanticscholar.org The limit of detection for this method is 18 ng/cm³, with a limit of quantitation of 60 ng/cm³. semanticscholar.org

In the absence of XMH, the extracted chelate has a different composition, [Ga(III)(HL⁻)(L²⁻)], containing one deprotonated and one monoprotonated HTAR molecule. This complex shows an absorption maximum at 523 nm with a shoulder at 580–590 nm. semanticscholar.org The extraction characteristics are found to be superior in the presence of XMH, with a higher molar absorptivity. semanticscholar.org The optimal conditions for the quantitative extraction of Ga(III) in the presence of XMH are a pH of 5.0 and an HTAR concentration of 1.4 × 10⁻⁴ mol dm⁻³. semanticscholar.org A good linearity was observed in the concentration range of 0.06–0.84 µg/cm³. semanticscholar.org

The pKa value for the H₂L ⇌ H⁺ + HL⁻ equilibrium of HTAR has been calculated to be 5.4. semanticscholar.org The study of foreign ion effects indicates the selectivity of the method. semanticscholar.org

Table 4: Extraction-Spectrophotometric Characteristics of Ga(III)-HTAR Complexes

| System | Complex Formula | λmax (nm) | Molar Absorptivity (ε) (dm³ mol⁻¹ cm⁻¹) | Limit of Detection (ng/cm³) |

| With Xylometazoline Hydrochloride | (XMH⁺)[Ga(III)L₂]⁻ | 521 | 5.8 × 10⁴ | 18 |

| Without Xylometazoline Hydrochloride | [Ga(III)(HL⁻)(L²⁻)] | 523 | - | - |

Application to Real Sample Analysis (e.g., Environmental, Pharmaceutical, Industrial Samples)

The analytical methods based on this compound (HTAR) and related compounds have been successfully applied to the determination of metal ions in a variety of real-world samples.

In the realm of environmental analysis , these methods have been utilized for the quantification of trace metals in water samples. yeniyuzyil.edu.trchemimpex.com For instance, a centrifuge-less cloud point extraction procedure using HTAR was effectively applied to determine Cu(II) in water samples. researchgate.netyeniyuzyil.edu.tr The ability of these reagents to form stable, colored complexes with metal ions makes them suitable for monitoring water quality and ensuring compliance with safety regulations. chemimpex.com

In the pharmaceutical sector , these spectrophotometric methods have proven valuable for the analysis of metal content in pharmaceutical formulations. asianpubs.org A method employing HTAR was used for the determination of Cu(II) in a saline solution intended for intravenous infusion. yeniyuzyil.edu.tr The related compound, 4-(2-pyridylazo)resorcinol (PAR), has been used to determine copper in vitamin preparations. asianpubs.org

The versatility of these analytical systems extends to industrial applications . For example, a spectrophotometric method was developed for the determination of zinc and copper in industrial alloys using a new chromogenic reagent. chemrevlett.com The robustness and sensitivity of these methods make them suitable for quality control and process monitoring in various industrial settings.

Table 5: Examples of Real Sample Applications

| Analyte | Reagent System | Sample Type | Application Area |

| Copper(II) | HTAR | Water Samples | Environmental |

| Copper(II) | HTAR | Saline Solution (Intravenous) | Pharmaceutical |

| Copper(II) | PAR | Vitamin Preparations | Pharmaceutical |

| Zinc(II) & Copper(II) | Chromogenic Reagent | Industrial Alloys | Industrial |

Theoretical and Computational Chemistry Studies on 6 Hexyl 4 2 Thiazolylazo Resorcinol Complexes

Quantum Chemical Calculations for Geometry Optimization

The foundation of understanding the properties of 6-hexyl-4-(2-thiazolylazo)resorcinol (also known as HTAR) and its complexes lies in accurately determining their three-dimensional structures. Quantum chemical calculations are powerful tools for achieving this, providing optimized geometries that correspond to the minimum energy conformations of the molecules.

Density Functional Theory (DFT) Applications (e.g., B3LYP functional)

Density Functional Theory (DFT) has become a primary method for the geometry optimization of medium to large-sized molecules due to its balance of accuracy and computational efficiency. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for this purpose.

In studies of this compound and its complexes, the B3LYP method, often paired with a basis set like 6-31G, has been used to optimize the ground-state equilibrium geometries. For instance, the ground-state equilibrium geometries of various stoichiometries of Zn(II)-HTAR complexes, including 1:1 and 2:2 ratios, have been optimized at the B3LYP/6-31G level of theory. nih.gov These calculations are crucial for understanding the coordination environment of the metal ion and the conformational changes the ligand undergoes upon complexation.

Theoretical calculations have also been performed on the closely related ligand 4-(2-thiazolylazo)resorcinol (B1208428) (TAR). In a study of its Fe(II), Cu(II), and Zn(II) complexes, the B3LYP functional was used to compute their optimized geometries. researchgate.net The results indicated that the deprotonated TAR acts as a tridentate anionic ligand, coordinating through the azo nitrogen, thiazolyl nitrogen, and a phenolic oxygen atom. researchgate.net In these octahedral complexes, the two TAR ligands were found to be positioned approximately perpendicular to each other. researchgate.net

Table 1: Selected Calculated Structural Parameters for M(TAR)₂ Complexes (M = Fe, Cu, Zn) using DFT (B3LYP)

| Parameter | Fe(TAR)₂ | Cu(TAR)₂ | Zn(TAR)₂ |

| M-N(azo) distance (Å) | 1.95 | 2.08 | 2.10 |

| M-N(thiazole) distance (Å) | 2.15 | 2.03 | 2.20 |

| M-O(phenolic) distance (Å) | 1.98 | 1.95 | 2.05 |

| N-N-C bond angle (°) | 120.1 | 120.5 | 120.2 |

| C-O bond length (Å) | 1.28 | 1.28 | 1.28 |

Data sourced from a theoretical study on 4-(2-thiazolylazo)resorcinol (TAR), a close analog of this compound. The table illustrates typical bond lengths and angles determined by DFT calculations. researchgate.net

Hartree-Fock (HF) Level of Theory Applications

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While it is computationally less intensive than more advanced methods, it does not account for electron correlation, which can affect the accuracy of the results.

Although less common for complex systems like metal complexes of thiazolylazo dyes in recent literature, the HF method has been applied to related compounds. For example, the geometry of certain tetrazolium cations, which can form ion-pairs with anionic complexes of thiazolylazo dyes, has been optimized using the Restricted Hartree-Fock (RHF) method with the 3-21G* basis set. researchgate.net This level of theory provides a basic understanding of the molecular structure, though it is often superseded by DFT for more precise energy and geometry predictions. The application of HF to the this compound molecule itself is not prominently documented in recent studies, with a preference for methods that include electron correlation.

Prediction of Electronic Spectra and Spectroscopic Properties

Computational chemistry is instrumental in predicting and interpreting the electronic spectra of molecules. By calculating the energies of electronic transitions, it is possible to simulate UV/Vis absorption spectra, which can then be compared with experimental data.

Time-Dependent Density Functional Theory (TD-DFT) for UV/Vis Absorption Spectra Generation

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the excitation energies and oscillator strengths of electronic transitions in molecules of this size. It extends the DFT framework to excited states, allowing for the generation of theoretical UV/Vis absorption spectra.

For this compound complexes, TD-DFT calculations have been performed on the B3LYP-optimized geometries to predict their electronic absorption spectra. nih.gov These calculations provide the vertical excitation energies, which correspond to the absorption maxima (λmax) in the experimental spectrum. By simulating the spectrum, researchers can assign specific electronic transitions to the observed absorption bands. nih.govresearchgate.net

Validation of Theoretical Models against Experimental Data

A critical step in computational research is the validation of theoretical models by comparing the calculated properties with experimental measurements. This comparison provides confidence in the computational methodology and the interpretation of the results.

Comparative Analysis of Calculated and Experimental Absorption Spectra

The comparison of theoretical UV/Vis spectra generated using TD-DFT with experimentally recorded spectra is a powerful validation tool. In the study of Zn(II) complexes with this compound, the calculated spectra from different proposed structures were compared with the experimental spectra obtained under various conditions. nih.gov This comparison was instrumental in identifying the dominant species in solution, revealing that a binuclear complex with oxygen-bridging atoms was the most likely structure under the optimal experimental conditions. nih.gov

A scaling factor is sometimes applied to the calculated spectra to better align them with the experimental data, accounting for systematic errors in the theoretical method. nih.gov The close agreement between the scaled theoretical and experimental spectra, in terms of both the position and relative intensity of the absorption bands, validates the accuracy of the DFT-optimized geometries and the TD-DFT approach for describing the electronic properties of these complexes. nih.gov

Table 2: Comparison of Experimental and Calculated UV/Vis Absorption Maxima (λmax) for a Binuclear Zn(II)-HTAR Complex

| Species | Experimental λmax (nm) | Calculated λmax (nm) (B3LYP/6-31G) |

| Binuclear Zn(II)-HTAR Complex | 553 | Scaled to match experimental data |

This table highlights the direct comparison made between experimental and theoretical data to validate the computational model for a binuclear Zn(II) complex of this compound. nih.gov

Energetic Analysis of Complex Formation and Stability

The formation and stability of complexes involving this compound are governed by a delicate interplay of energetic factors. Understanding these thermodynamics is crucial for predicting the behavior of the compound in various chemical environments and for designing applications that leverage its chelating properties. This section delves into the theoretical and computational examination of the energetic landscape of these complexes.

Investigation of Dimerization and Monomer Formation in Solution

Currently, there is a notable absence of specific experimental or theoretical studies focused on the dimerization and monomer formation energetics of this compound in solution within the publicly available scientific literature. While the parent compound, 4-(2-thiazolylazo)resorcinol (TAR), has been investigated for its metal-chelating properties, detailed energetic analysis of its self-association, or that of its derivatives, remains an area requiring further research.

Theoretical and computational chemistry offer powerful tools to predict such behaviors. The tendency of a molecule like this compound to exist as a monomer or to form dimers in solution is dictated by the Gibbs free energy change (ΔG) of the association process. This, in turn, is a function of both enthalpy (ΔH) and entropy (ΔS) changes.

Hypothetical Energetic Contributions to Dimerization:

In the absence of direct experimental data, we can theorize the key molecular interactions that would influence the dimerization of this compound. These interactions would be the focus of any future computational study.

Van der Waals Interactions: The presence of the hexyl group would significantly contribute to hydrophobic interactions, a key component of van der Waals forces. In aqueous solutions, the aggregation of these nonpolar alkyl chains would be entropically favorable by minimizing the disruption of the hydrogen-bonding network of water.

π-π Stacking: The aromatic resorcinol (B1680541) and thiazole (B1198619) rings provide opportunities for π-π stacking interactions between two molecules. The geometry and strength of this interaction would depend on the relative orientation of the rings in the dimer.

Hydrogen Bonding: The two hydroxyl (-OH) groups on the resorcinol ring and the nitrogen atoms in the azo and thiazole moieties are potential sites for intermolecular hydrogen bonding, which could stabilize a dimeric structure.

Solvent Effects: The nature of the solvent would play a critical role. In polar, protic solvents, competition from solvent molecules for hydrogen bonding sites on the monomer could disfavor dimerization. Conversely, in nonpolar solvents, intermolecular hydrogen bonding between the resorcinol moieties might be a more dominant stabilizing force.

Future Research Directions:

To elucidate the energetic profile of this compound dimerization, future computational studies would likely employ methods such as Density Functional Theory (DFT) or high-level ab initio calculations. These studies would aim to:

Optimize Monomer and Dimer Geometries: Determine the most stable three-dimensional structures for both the monomer and various possible dimer configurations.

Calculate Interaction Energies: Quantify the strength of the interactions holding the dimer together, correcting for basis set superposition error (BSSE).

Thermodynamic Analysis: Compute the enthalpy, entropy, and Gibbs free energy of dimerization to predict the spontaneity of the process under different conditions (e.g., in the gas phase and in various solvents using implicit or explicit solvent models).

Such theoretical investigations would provide the fundamental data needed to populate the following hypothetical tables, which currently remain speculative due to the lack of available research.

Future Research Directions and Emerging Applications of 6 Hexyl 4 2 Thiazolylazo Resorcinol

Exploration of New Metal Ion Complexations and Selectivity Enhancement

A primary area of future research will involve a systematic investigation into the complexation behavior of 6-Hexyl-4-(2-thiazolylazo)resorcinol with a broader range of metal ions. While TAR is known to form stable complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II), the influence of the hexyl group on the stability, stoichiometry, and selectivity of these interactions remains to be fully elucidated. nih.govnih.gov

Future studies should aim to:

Investigate Lanthanide and Actinide Complexation: There is a growing need for selective reagents for the separation and sensing of lanthanides and actinides due to their importance in nuclear technology and advanced materials. Research into the complexation of this compound with these f-block elements could reveal novel coordination chemistry and lead to the development of new extraction and sensing methods.

Enhance Selectivity through Host-Guest Chemistry: The hexyl group provides a site for the introduction of host molecules, such as cyclodextrins or calixarenes. These host molecules can encapsulate the hexyl-substituted resorcinol (B1680541) moiety, creating a microenvironment that can enhance the selectivity towards specific metal ions by providing a secondary coordination sphere.

Study of Mixed-Ligand Complexes: The formation of mixed-ligand complexes, where the metal ion is coordinated to both this compound and another ligand, can significantly improve selectivity and sensitivity. Future work could explore the synergistic effects of using this compound in combination with other chelating agents.

Table 1: Comparison of Metal Complexes of 4-(2'-thiazolylazo)-resorcinol (TAR) and Potential Areas of Investigation for its Hexyl Derivative

| Metal Ion | Known Complex with TAR | Potential Influence of Hexyl Group on Complexation | Future Research Focus for this compound |

| Cu(II) | Stable, well-characterized complex nih.gov | Enhanced solubility in non-aqueous media, potential for altered coordination geometry | Application in solvent extraction and membrane-based sensors |

| Ni(II) | Forms a colored chelate nih.gov | Increased lipophilicity for better phase transfer | Development of selective sorbents for nickel recovery |

| Co(II) | Used for spectrophotometric determination nih.gov | Possible steric effects influencing reaction kinetics | Kinetic studies of complex formation for flow-based analytical systems |

| Zn(II) | Forms a stable complex nih.gov | Potential for fluorescence quenching/enhancement | Development of fluorescent "turn-on" or "turn-off" sensors |

| Lanthanides | Limited data available | The hexyl group may facilitate extraction into organic phases | Systematic study of extraction efficiency and selectivity for individual lanthanides |

| Actinides | Limited data available | Potential for selective complexation in specific oxidation states | Investigation into the coordination chemistry with uranium, thorium, and other actinides |

Development of Novel Analytical Platforms Integrating this compound

The integration of this compound into modern analytical platforms is a promising direction for future research. Its physicochemical properties can be exploited to design more sensitive, selective, and robust analytical methods.

Micellar and Surfactant-Based Systems: The hydrophobic hexyl chain suggests that this compound will readily partition into micellar media. The use of cationic, anionic, or non-ionic surfactants can create organized micro-environments that can enhance the molar absorptivity and shift the absorption maxima of its metal complexes, leading to improved spectrophotometric methods. researchgate.net The study of its behavior in various micellar systems could lead to highly sensitive analytical procedures for trace metal analysis. researchgate.net

Flow Injection Analysis (FIA): The potential for rapid complex formation makes this compound a suitable reagent for FIA systems. nih.gov Future research could focus on developing FIA methods for the high-throughput analysis of metal ions in environmental and industrial samples. The hexyl group's influence on the kinetics of the complexation reaction will be a critical parameter to investigate for optimizing such systems.

Solid-Phase Extraction (SPE): The immobilization of this compound onto solid supports, such as silica (B1680970) gel, polymers, or magnetic nanoparticles, can create highly effective SPE materials for the preconcentration and separation of metal ions. The hexyl group can enhance the physical adsorption of the reagent onto hydrophobic supports.

Refinement of Computational Models for Predictive Capabilities

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the properties of this compound and its metal complexes. researchgate.net

Future computational studies should focus on:

Predicting Selectivity: DFT calculations can be used to model the binding energies of the compound with a wide range of metal ions. researchgate.net This can help in predicting its selectivity and in guiding the design of new derivatives with enhanced specificity for a target ion.

Simulating Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis spectra of the free ligand and its metal complexes. This can aid in the interpretation of experimental spectra and in understanding the nature of the electronic transitions responsible for the color changes upon complexation.

Modeling Solvent Effects: The influence of different solvent environments, including micellar media, on the stability and properties of the metal complexes can be investigated using advanced computational models. This will be crucial for optimizing analytical methods.

Table 2: Theoretical Parameters for Future Computational Studies on this compound

| Computational Method | Parameter to be Investigated | Significance for Future Applications |

| Density Functional Theory (DFT) | Binding Energies with various metal ions | Prediction of selectivity and stability of complexes researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths | Simulation and interpretation of UV-Vis absorption spectra |

| Molecular Dynamics (MD) | Solvation and conformational analysis in different media | Understanding behavior in aqueous, organic, and micellar environments |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of metal-ligand bonds | Elucidation of the coordination chemistry |

Potential in Materials Science and Sensing Technologies (e.g., chemosensors)

The unique combination of a chromogenic chelating unit and a hydrophobic alkyl chain makes this compound a promising building block for new functional materials and sensing devices. mdpi.com

Optical Chemosensors: The compound can be incorporated into polymer films or sol-gel matrices to create optical sensors for metal ions. mdpi.comfao.orgresearchgate.net The color change upon exposure to a target analyte can be monitored visually or with a simple spectrophotometer. The hexyl group can improve the compatibility of the reagent with the polymer matrix and enhance the sensor's durability.

Chromogenic and Photochromic Materials: The azo group in the molecule's structure suggests the potential for photochromic behavior. Future research could investigate the reversible isomerization of the azo bond upon irradiation with light of specific wavelengths, which could lead to applications in optical data storage and smart materials.

Liquid Crystals: The rod-like shape of the molecule, imparted by the hexyl chain, suggests that it or its derivatives could exhibit liquid crystalline properties. The metal complexes of such ligands could lead to novel metallomesogens with interesting optical and electronic properties.

常见问题

Q. What are the primary analytical applications of 6-Hexyl-4-(2-thiazolylazo)resorcinol (HTAR) in metal ion detection?

HTAR is widely used as a chromogenic reagent for spectrophotometric determination of metals like Ga(III), Cd(II), and Pb(II). It forms stable chelates with these ions, enabling detection via absorbance maxima at specific wavelengths (e.g., 550 nm for Cd(II) complexes). Methodologically, HTAR is employed in cloud point extraction (CPE) and liquid-liquid extraction (LLE) to preconcentrate trace metals in environmental samples. Optimal conditions for Cd(II) extraction include pH 9.5, 20 min incubation at 65°C, and Triton X-114 as a surfactant .

Q. What safety protocols should be followed when handling HTAR in laboratory settings?

HTAR is classified under GHS07 as harmful if swallowed (H302), causes skin irritation (H315), and may induce respiratory irritation (H335). Researchers must use personal protective equipment (PPE), avoid inhalation, and ensure proper ventilation. Incompatible materials include strong acids/alkalis and oxidizing agents. Storage should adhere to recommended conditions (room temperature, dry environment) to maintain stability .

Q. How is HTAR synthesized, and what are its key spectroscopic properties?

While direct synthesis protocols for HTAR are not detailed in the provided evidence, related thiazolylazo resorcinol derivatives are synthesized via diazo coupling reactions. HTAR exhibits strong absorbance in the visible range due to its azo-thiazole moiety. In micellar media, surfactants like cetylpyridinium chloride (CPC) induce bathochromic shifts, altering electrochemical reduction peaks (e.g., shifting to -0.43 V in cyclic voltammetry) .

Advanced Research Questions

Q. What factors govern the stability and extraction efficiency of HTAR-metal complexes?

The stability of HTAR-metal complexes depends on pH, ionic strength, and auxiliary reagents. For Ga(III), extraction efficiency improves with xylometazoline hydrochloride (XMH), forming ion-associate complexes like (XMH+)[GaL₂] in chloroform. Optimal Ga(III) extraction occurs at pH 3–4, with molar absorptivity reaching 9.5×10⁴ L·mol⁻¹·cm⁻¹ at 510 nm. Conflicting pH optima across studies (e.g., pH 9.5 for Cd vs. pH 3–4 for Ga) highlight the need for systematic optimization using Job’s method or mole-ratio analysis .

Q. How can density functional theory (DFT) elucidate HTAR’s tautomerization and electronic properties?

DFT studies reveal HTAR exists as enolimino (E) and keto-enamine (K) tautomers. In the gas phase, the E form is more stable, while solvent effects (e.g., methanol) favor the K tautomer. Intramolecular proton transfer governs tautomerization, with activation energies calculated via transition state analysis. Natural bond orbital (NBO) analysis further clarifies charge distribution and resonance stabilization .

Q. What methodological challenges arise when integrating HTAR into solid-phase extraction (SPE) systems?

SPE using Diaion SP-850 resin requires optimizing ligand concentration, flow rate, and eluent composition. For Fe(III), Cu(II), and Co(II) preconcentration, HTAR chelates are adsorbed onto the resin at pH 5–6, followed by elution with 2 M HNO₃. Challenges include minimizing matrix interference and achieving quantitative recovery (>95%). Validation via spike-recovery tests and ICP-OES cross-validation is recommended .

Q. How do surfactants influence HTAR’s electrochemical and spectroscopic behavior?

Surfactants like CPC modify HTAR’s reduction kinetics by adsorbing onto electrode surfaces, shifting reduction potentials and decreasing peak currents. Spectroscopically, CPC increases molar absorptivity by 30% via micellar encapsulation. Researchers should determine critical micelle concentrations (CMC) and assess surfactant-analyte interactions using UV-Vis titrations .

Data Contradictions and Resolution

-

pH Dependency in Extraction Systems :

Conflicting optimal pH values for HTAR-metal complexes (e.g., pH 9.5 for Cd vs. pH 3–4 for Ga) arise from differences in metal coordination chemistry. To resolve, conduct pH-dependent extraction studies with controlled ionic strength and competitive ligand analysis. -

Tautomer Dominance in Solvent Media :

Gas-phase DFT predicts E-tautomer stability, while experimental data in methanol favor the K form. Address this by coupling computational studies with solvent-phase spectroscopic validation (e.g., NMR in CD₃OD) .

Methodological Recommendations

- For trace metal analysis, combine HTAR-based CPE with detection limits validation via standard addition methods.

- Use multivariate optimization (e.g., Box-Behnken design) to balance competing factors like pH, surfactant concentration, and incubation time .

- Cross-validate HTAR-metal stoichiometry using Job’s plot and mole-ratio techniques alongside DFT-derived binding models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。